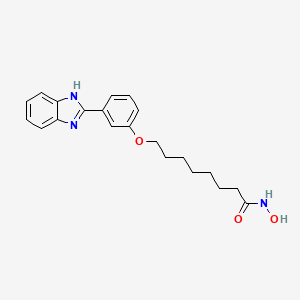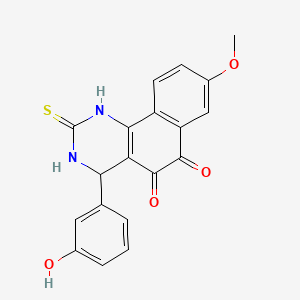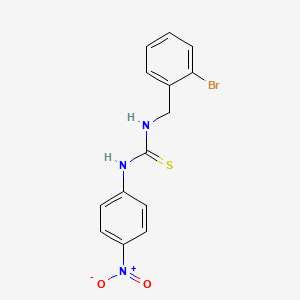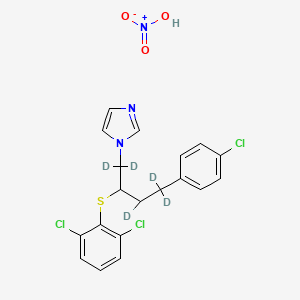
Lycbx
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lycbx is a fluorescent biotin derivative of Lucifer Yellow, which is a neuronal tracer. The biotin portion of the molecule allows for the amplification of the fluorescent signal using standard biotin-avidin or biotin-streptavidin biochemistry . This compound is widely used in neuroscience research for tracing neuronal pathways and studying cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lycbx involves the derivatization of Lucifer Yellow with biotin. The process typically includes the following steps:
Activation of Lucifer Yellow: Lucifer Yellow is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling with Biotin: The activated Lucifer Yellow is then reacted with biotin in the presence of a base, such as triethylamine, to form the biotinylated derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
化学反応の分析
Types of Reactions
Lycbx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different research applications.
科学的研究の応用
Lycbx has a wide range of applications in scientific research, including:
Neuroscience: Used as a neuronal tracer to study neuronal pathways and connectivity.
Cell Biology: Employed in cell labeling and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
作用機序
The mechanism of action of Lycbx involves its ability to bind to specific cellular components and emit fluorescence upon excitation. The biotin portion of the molecule allows for the amplification of the fluorescent signal through biotin-avidin or biotin-streptavidin interactions. This amplification enhances the sensitivity and accuracy of detection in various assays.
類似化合物との比較
Similar Compounds
Lucifer Yellow: The parent compound of Lycbx, used as a neuronal tracer.
Fluorescein: Another fluorescent dye used for similar applications but with different spectral properties.
Rhodamine: A fluorescent dye with applications in cell biology and imaging
Uniqueness of this compound
This compound is unique due to its biotinylated structure, which allows for signal amplification through biotin-avidin interactions. This feature makes it highly sensitive and suitable for applications requiring precise and accurate detection.
特性
分子式 |
C33H42K2N6O11S3 |
|---|---|
分子量 |
873.1 g/mol |
IUPAC名 |
dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C33H44N6O11S3.2K/c34-29-20-15-19(52(45,46)47)16-21-28(20)22(17-25(29)53(48,49)50)32(43)39(31(21)42)14-8-2-7-13-36-26(40)10-3-1-6-12-35-27(41)11-5-4-9-24-30-23(18-51-24)37-33(44)38-30;;/h15-17,23-24,30H,1-14,18,34H2,(H,35,41)(H,36,40)(H2,37,38,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/t23-,24-,30-;;/m0../s1 |
InChIキー |
VZXAFTRIDBDGEE-HPIAMODPSA-L |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)

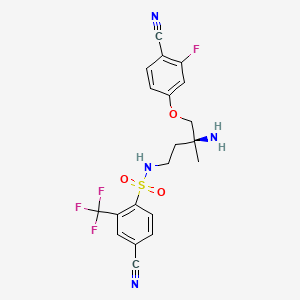
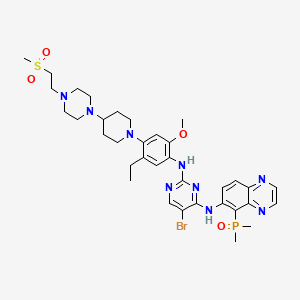
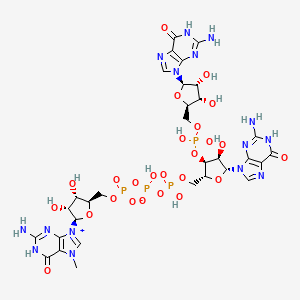

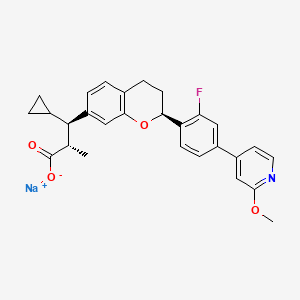
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

